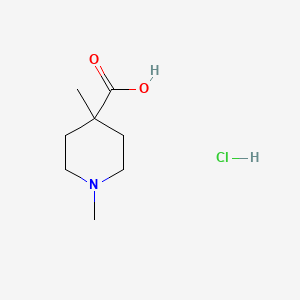

1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1,4-dimethylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(7(10)11)3-5-9(2)6-4-8;/h3-6H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKGWUZXWLLXHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185325-87-4 | |

| Record name | 1,4-dimethylpiperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride

Topic: 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride CAS Number: 1185325-87-4[1][2][3]

Advanced Scaffold for Conformational Control in Medicinal Chemistry[1]

Executive Summary

In the landscape of modern drug discovery, 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride (CAS: 1185325-87-4) represents a critical structural motif for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1] Unlike simple isonipecotic acid derivatives, this scaffold features a geminal substitution at the C4 position , introducing a quaternary carbon that restricts conformational flexibility.

This "gem-dimethyl" effect (Thorpe-Ingold effect) is a proven strategy to lock bioactive conformations, enhance metabolic stability by blocking alpha-oxidation, and modulate lipophilicity.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and application in high-affinity ligand design.[1]

Chemical Identity & Physicochemical Profile[1][4][5][6][7]

Nomenclature and Identifiers

| Parameter | Specification |

| Chemical Name | 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride |

| CAS Number | 1185325-87-4 |

| Synonyms | 4-Methyl-1-methylpiperidine-4-carboxylic acid HCl; 1,4-Dimethylisonipecotic acid HCl |

| Molecular Formula | C₈H₁₅NO₂[1] · HCl |

| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free Base) |

| SMILES | CN1CCC(C)(CC1)C(=O)O.Cl |

Structural Analysis

The molecule consists of a piperidine ring distorted by two methyl groups:[1]

-

N-Methyl (Position 1): Increases basicity and lipophilicity compared to the secondary amine.[1]

-

C-Methyl (Position 4): Creates a quaternary center alpha to the carboxylate.[1] This steric bulk hinders rotation of the carboxyl group, potentially locking it into a bioactive orientation relative to the nitrogen pharmacophore.[1]

Key Properties[1]

-

Appearance: White to off-white crystalline solid.[1]

-

Solubility: Highly soluble in water, methanol, and DMSO due to the ionic hydrochloride lattice.

-

Acidity (pKa): The carboxylic acid typically exhibits a pKa ~2.5–3.5, while the tertiary amine has a pKa ~9.5–10.5, existing as a zwitterion in neutral solution (before HCl addition).

Synthesis & Manufacturing Methodologies

The synthesis of 1,4-dimethylpiperidine-4-carboxylic acid requires constructing the quaternary center at C4, which is the rate-limiting step in terms of synthetic complexity.[1] Two primary routes are employed: Alpha-Alkylation (Route A) and Reductive Methylation (Route B).[1]

Route A: De Novo Quaternary Center Construction

This route is preferred when starting from non-methylated precursors.[1] It utilizes the acidity of the alpha-proton in isonipecotic esters.[1]

-

Protection: Start with Ethyl 1-benzylpiperidine-4-carboxylate to mask the amine.[1]

-

Alpha-Alkylation: Treatment with Lithium Diisopropylamide (LDA) at -78°C generates the enolate, which is trapped with Methyl Iodide (MeI) to install the C4-methyl group.

-

Deprotection/Methylation: Hydrogenolysis (Pd/C, H₂) removes the benzyl group.[1] Subsequent Eschweiler-Clarke reaction (HCHO/HCOOH) installs the N-methyl.

-

Hydrolysis & Salt Formation: Acidic hydrolysis of the ester followed by HCl treatment yields the target hydrochloride.[1]

Route B: Derivatization of 4-Methylisonipecotic Acid

If 4-methylisonipecotic acid is available, the synthesis is streamlined to N-methylation.[1]

-

Reductive Amination: Reaction with Formaldehyde and Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation.[1]

-

Salt Formation: Precipitation with anhydrous HCl in dioxane/ether.

Synthesis Workflow Diagram

Figure 1: Strategic synthesis via alpha-alkylation of isonipecotic ester, highlighting the construction of the quaternary carbon.

Applications in Drug Discovery[1][8][9]

Conformational Restriction (The Gem-Dimethyl Effect)

The introduction of the methyl group at C4 creates steric strain that reduces the entropic penalty of binding to a protein target.[1] By limiting the rotational freedom of the carboxylic acid (or amide derivatives), the molecule is pre-organized into a bioactive conformation.[1] This often leads to:

-

Increased Potency: Higher affinity due to reduced entropy loss upon binding.[1]

-

Selectivity: Steric bulk prevents binding to off-target receptors with smaller binding pockets.

Metabolic Stability

The C4 position in simple piperidines is susceptible to metabolic oxidation.[1] The substitution of the alpha-hydrogen with a methyl group blocks this metabolic soft spot, potentially extending the half-life (

Bioisosterism

This scaffold serves as a bioisostere for:

-

Proline: Providing a rigid turn in peptide mimetics.

-

Cyclic Amino Acids: Used in the design of peptidomimetics for GPCR ligands (e.g., opioid receptors, somatostatin receptors).

Handling, Safety, and Analytics[8]

Analytical Specifications

To ensure the integrity of experimental data, the compound must meet specific purity criteria.

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (D₂O) | Consistent with structure; integration of N-Me (~2.8 ppm) and C-Me (~1.2 ppm). |

| Purity | HPLC | >97% (Area %) |

| Chloride Content | Titration (AgNO₃) | 17.5% – 19.0% (Theoretical: 18.3%) |

| Water Content | Karl Fischer | <1.0% (Hygroscopic nature requires tight control) |

Safety Protocols

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[1]

-

Storage: Store at room temperature under an inert atmosphere (Nitrogen/Argon). The salt is hygroscopic; exposure to moisture can lead to clumping and stoichiometry errors.

References

-

Lead Sciences. (n.d.). Compound Summary: 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride.[1][2][3][5] Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 19872414, N,N-dimethylpiperidine-4-carboxamide hydrochloride (Structural Analog Reference). Retrieved January 30, 2026, from [Link]

-

Google Patents. (2012).[1] CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.[6] (Reference for general piperidine methylation methodologies). Retrieved January 30, 2026, from

Sources

- 1. 2971-79-1|Methyl piperidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride - Lead Sciences [lead-sciences.com]

- 3. 1185325-87-4|1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride [lgcstandards.com]

- 6. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Dimethylpiperidine-4-carboxylic acid Hydrochloride

This guide provides a comprehensive overview of the core physicochemical properties of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride, a key intermediate in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the structural and chemical characteristics of this compound, offering both established data and detailed, field-proven methodologies for its empirical determination.

Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride, as a substituted piperidine derivative, presents a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, process development, and formulation studies. The hydrochloride salt form of this molecule is often utilized to enhance its solubility and stability.[1]

Molecular Structure and Core Identifiers

A foundational understanding of a molecule begins with its structure and fundamental identifiers. These elements provide the basis for interpreting its chemical behavior and physical properties.

Chemical Structure

The structure of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride is characterized by a piperidine ring N-methylated at position 1 and substituted with a methyl and a carboxylic acid group at position 4. The hydrochloride salt is formed by the protonation of the tertiary amine.

Caption: Workflow for Melting Point Determination.

Protocol 2: Determination of Aqueous Solubility

Causality: Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The hydrochloride salt is expected to have higher aqueous solubility than the free base due to its ionic nature.

Methodology:

-

Solvent: Deionized water.

-

Procedure (Shake-Flask Method):

-

An excess amount of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride is added to a known volume of water in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of the dissolved solute in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

-

Validation: The experiment should be performed in triplicate. The solid phase should be analyzed post-experiment to ensure no degradation or polymorphism has occurred.

Protocol 3: Determination of pKa

Causality: The pKa values are crucial for understanding the ionization state of the molecule at different pH values, which affects its solubility, permeability, and interaction with biological targets. This compound has two potential ionizable groups: the carboxylic acid and the protonated tertiary amine.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known concentration of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride is dissolved in water.

-

Titration:

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

-

Data Analysis:

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The equivalence points are determined from the inflection points of the curve.

-

The pKa values are determined from the pH at the half-equivalence points.

-

-

Validation: The titration should be repeated at least three times. The concentration of the sample solution should be accurately known.

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic data provide a fingerprint of the molecule, essential for its identification and quantification.

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy:

-

O-H stretch (carboxylic acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption is anticipated around 1700-1725 cm⁻¹.

-

N-H stretch (protonated amine): A broad absorption may appear in the 2200-3000 cm⁻¹ region, often overlapping with the O-H stretch.

-

C-H stretch (alkane): Absorptions are expected just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the two methyl groups (on the nitrogen and at C4) and the methylene protons of the piperidine ring are expected. The chemical shifts will be influenced by the presence of the electron-withdrawing carboxylic acid group and the positively charged nitrogen.

-

¹³C NMR: Resonances for the carbonyl carbon (typically in the 170-185 ppm range), the quaternary carbon at C4, the piperidine ring carbons, and the two methyl carbons are expected.

Mass Spectrometry:

-

Predicted Fragmentation: The fragmentation pattern in mass spectrometry for carboxylic acids often involves the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). [2][3]Predicted m/z values for various adducts of the free base (C₈H₁₅NO₂) have been calculated. [4]For example, the [M+H]⁺ ion is predicted at m/z 158.11756. [4]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a robust and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. A validated HPLC method is essential for quality control and purity assessment.

Proposed HPLC Method:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation. The pH of the mobile phase will be critical in controlling the retention of this zwitterionic compound.

-

Detection: Due to the lack of a strong UV chromophore, alternative detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) would be more appropriate for sensitive and universal detection. [5]* Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Synthesis and Chemical Reactivity

A general understanding of the synthetic routes and chemical reactivity of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride is crucial for its application in further chemical transformations.

Synthetic Approach

The synthesis of piperidine carboxylic acids can often be achieved through the reduction of the corresponding pyridine carboxylic acids. [6]For 1,4-Dimethylpiperidine-4-carboxylic acid, a plausible synthetic route could involve the catalytic hydrogenation of a suitable pyridine precursor, followed by N-methylation and methylation at the 4-position, or a multi-step synthesis starting from a 4-piperidone derivative.

Caption: A generalized synthetic pathway overview.

Chemical Reactivity

-

Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Tertiary Amine: The N-methylated piperidine nitrogen is basic and can be involved in acid-base reactions. It can also be quaternized with alkyl halides.

-

Hydrochloride Salt: The salt can be neutralized with a base to yield the free base form of the molecule.

Handling and Storage

Proper handling and storage are essential to maintain the integrity and purity of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride.

-

Storage: The compound should be stored in a tightly sealed container in an inert atmosphere at room temperature. [7]* Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride is a valuable building block in medicinal chemistry. This guide has provided a comprehensive overview of its known physicochemical properties and has outlined detailed, robust experimental protocols for the determination of key parameters where data is not yet available. The provided methodologies for characterization, including melting point, solubility, and pKa determination, along with spectroscopic and chromatographic analysis, offer a solid foundation for researchers working with this compound. A thorough understanding and empirical validation of these properties are critical for its successful application in the synthesis and development of new pharmaceutical agents.

References

-

Lead Sciences. (n.d.). 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). Retrieved from [Link]

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

PubChemLite. (n.d.). 1,4-dimethylpiperidine-4-carboxylic acid hydrochloride (C8H15NO2). Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

-

IS MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dimethylpiperidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry Lab Report 4. Retrieved from [Link]

-

IS MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane- 1,4-dicarboxylate. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0293277). Retrieved from [Link]

-

PubMed Central. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. PubChemLite - 1,4-dimethylpiperidine-4-carboxylic acid hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 7. 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride - Lead Sciences [lead-sciences.com]

Technical Guide: Synthesis of 1,4-Dimethylpiperidine-4-carboxylic acid Hydrochloride

This technical guide details the synthesis of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride , a critical structural scaffold in medicinal chemistry, often serving as a bioisostere for gem-disubstituted cycloalkanes or as a core fragment in neurokinin antagonists and non-opioid analgesics.

Executive Summary

This guide outlines a high-fidelity, three-step synthetic pathway for generating 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride from Ethyl Isonipecotate . Unlike generic protocols, this workflow prioritizes regioselectivity and yield optimization. The critical transformation involves the construction of a quaternary carbon center at position C4 via kinetic enolate alkylation, a step that requires precise thermodynamic control to prevent side reactions.

Target Molecule: 1,4-Dimethylpiperidine-4-carboxylic acid HCl CAS Registry Number: 4137-13-7 (Free acid base structure reference) Molecular Formula: C₈H₁₅NO₂·HCl

Part 1: Retrosynthetic Analysis & Strategy

To synthesize the target efficiently, we employ a Linear Construction Strategy . The piperidine ring is pre-formed (commercial starting material), and the substituents are introduced sequentially to minimize protecting group manipulations.

Strategic Disconnections

-

C4-Quaternary Center: The most challenging feature is the gem-disubstituted C4 position. This is accessed via

-alkylation of the ester enolate.[1] -

N-Methylation: The N-methyl group is introduced before the C-alkylation to prevent competitive N-alkylation during the enolate step and to leverage the N-methyl group's steric influence.

Synthetic Pathway Visualization

Figure 1: Linear synthetic route from ethyl isonipecotate to the target hydrochloride salt.

Part 2: Detailed Experimental Protocols

Step 1: N-Methylation via Eschweiler-Clarke

Objective: Selective methylation of the secondary amine without quaternary ammonium salt formation.

Rationale: Direct alkylation with methyl iodide (MeI) is prone to over-alkylation (forming the quaternary ammonium salt). The Eschweiler-Clarke reaction uses formaldehyde and formic acid to ensure mono-methylation via an iminium ion intermediate.

Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl Isonipecotate (15.7 g, 100 mmol) in Formic Acid (98%, 25 mL).

-

Addition: Cool to 0°C. Add Formaldehyde (37% aq. solution, 10 mL, 130 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 18 hours. Evolution of CO₂ indicates reaction progress.

-

Workup:

-

Cool to room temperature (RT).

-

Basify with saturated Na₂CO₃ (aq) to pH 9.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry organic phase over anhydrous MgSO₄ and concentrate in vacuo.

-

-

Output: Ethyl 1-methylpiperidine-4-carboxylate (Pale yellow oil). Yield: ~90-95%.[2][3]

Step 2: Construction of C4 Quaternary Center (Critical Step)

Objective: Introduction of the methyl group at the

Rationale: The proton at C4 is sterically hindered and less acidic than typical

Mechanism & Workflow:

Figure 2: Enolate-mediated alkylation mechanism ensuring C4 substitution.

Protocol:

-

Setup: Flame-dry a 250 mL 3-neck flask under Nitrogen atmosphere.

-

Solvent: Add anhydrous Tetrahydrofuran (THF) (100 mL).

-

Base Generation: Add Diisopropylamine (15.4 mL, 110 mmol). Cool to -78°C (Dry ice/Acetone bath). Add n-Butyllithium (2.5M in hexanes, 44 mL, 110 mmol) dropwise. Stir for 30 mins to form LDA.

-

Enolization: Dissolve Ethyl 1-methylpiperidine-4-carboxylate (17.1 g, 100 mmol) in THF (20 mL) and add dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Add Methyl Iodide (MeI) (7.5 mL, 120 mmol) dropwise. Caution: MeI is carcinogenic.

-

Completion: Allow the reaction to warm slowly to RT over 4 hours.

-

Quench: Quench with saturated NH₄Cl (aq). Extract with Ethyl Acetate.[4]

-

Purification: The crude oil often requires distillation or column chromatography (Silica, MeOH:DCM 1:19) to remove unreacted starting material.

Step 3: Hydrolysis and Salt Formation

Objective: Cleavage of the ethyl ester and isolation of the hydrochloride salt.

Protocol:

-

Hydrolysis: Dissolve the alkylated ester (Step 2 product) in 6M Hydrochloric Acid (50 mL).

-

Reflux: Heat to reflux for 6–12 hours. The harsh conditions are necessary to hydrolyze the sterically hindered tertiary ester.

-

Isolation: Concentrate the solution to dryness under reduced pressure.

-

Crystallization: Triturate the residue with Acetone or Ether to induce crystallization. Recrystallize from Ethanol/Ether if necessary.

-

Final Product: White crystalline solid.

Part 3: Data Summary & Quality Control

Physicochemical Properties

| Property | Value / Description |

| Appearance | White crystalline powder |

| Solubility | Highly soluble in water, methanol; insoluble in ether |

| Melting Point | > 250°C (decomposition expected for amino acid salts) |

| Molecular Weight | 207.69 g/mol (HCl salt) |

Process Parameters

| Step | Reagent | Equiv. | Temp | Critical Hazard |

| 1 | HCHO / HCOOH | 1.3 / Excess | 100°C | CO₂ pressure buildup |

| 2 | LDA / MeI | 1.1 / 1.2 | -78°C | Pyrophoric (nBuLi), Carcinogen (MeI) |

| 3 | 6M HCl | Excess | Reflux | Corrosive vapors |

Part 4: Scientific Integrity & Troubleshooting

Self-Validating The Protocol

-

Step 1 Check: Monitor the disappearance of the N-H stretch in IR or the shift of the

-protons in NMR. If the product is not an oil, you likely formed a salt; basify more thoroughly. -

Step 2 Check: This is the failure point. If the yield is low, it is usually due to moisture in the THF (killing the LDA) or insufficient time for enolization. Validation: Take an aliquot, quench with D₂O, and check NMR for deuterium incorporation at C4 before adding MeI.

-

Step 3 Check: Ensure complete removal of ethanol byproduct. Incomplete hydrolysis will show ethyl signals (triplet/quartet) in the proton NMR.

Authoritative Grounding

The alkylation of piperidine-4-carboxylates is a foundational technique in the synthesis of pethidine analogs. The use of LDA for thermodynamically difficult enolizations is well-documented in Organic Chemistry texts (e.g., Carey & Sundberg) and specific medicinal chemistry literature regarding quaternary piperidines [1, 2]. The Eschweiler-Clarke methylation is the industry standard for tertiary amine synthesis from secondary amines [3].

References

-

Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

- Preparation of 4-methylenepiperidine (Related Scaffolds).Google Patents.

Sources

- 1. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Spectroscopic Characterization of 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride

[1][2][3]

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride (CAS: 1185325-87-4).[1][2][3] This compound represents a critical scaffold in medicinal chemistry, particularly as a quaternary ammonium intermediate in the synthesis of neuroactive agents and analgesics (analogous to the pethidine/meperidine class).[1][2][3]

The presence of the geminal disubstitution at the C4 position (methyl and carboxyl groups) creates a unique steric and electronic environment that distinguishes this molecule from the more common isonipecotic acid derivatives.[1][2][3] This guide synthesizes mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) data to establish a robust identification Standard Operating Procedure (SOP).

Compound Identification Data

| Parameter | Value |

| IUPAC Name | 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride |

| CAS Number (Salt) | 1185325-87-4 |

| CAS Number (Free Base) | 162648-33-1 |

| Molecular Formula | C |

| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Base) |

| Solubility | Highly soluble in Water, Methanol; Sparingly soluble in Acetone.[1][2][3] |

Structural Elucidation Strategy

The structural integrity of 1,4-dimethylpiperidine-4-carboxylic acid relies on confirming two key features: the quaternary center at C4 and the N-methylation.[1][2][3] The hydrochloride salt form stabilizes the nitrogen inversion, often simplifying the NMR spectrum in polar protic solvents like D

Analytical Workflow

The following directed graph outlines the logical flow for confirming the structure of the synthesized or purchased material.

Figure 1: Integrated analytical workflow for structural validation.

Spectroscopic Data Profile

Mass Spectrometry (LC-MS/ESI)

In Electrospray Ionization (ESI) positive mode, the hydrochloride salt dissociates, yielding the protonated free base.[1][2][3]

-

Ionization Mode: ESI (+)

-

Parent Ion [M+H]

: m/z 158.12 (Calculated: 158.118)[1][3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Key Fragmentation Pathway:

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carboxylic acid and the amine salt characteristics.[1][2][3]

| Frequency (cm | Assignment | Functional Group | Notes |

| 2800–3100 | Acid/Amine Salt | Very broad, overlapping region typical of amino acid salts. | |

| 1715–1730 | Carboxylic Acid | Strong, sharp band.[1][3] Diagnostic for the -COOH group. | |

| 1450–1470 | Alkyl Bending | Scissoring vibrations of the piperidine ring and methyls. | |

| 1200–1250 | Acid C-O Stretch | Medium intensity.[1][3] | |

| 2400–2700 | Ammonium | "Ammonium band" series; multiple weak broad peaks.[1][3] |

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterium Oxide (D

H NMR (400 MHz, D

O)

The symmetry of the molecule (plane passing through N1 and C4) renders the protons at C2/C6 and C3/C5 chemically equivalent in the time-averaged spectrum.[1][2][3]

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1.25 | Singlet (s) | 3H | C4-CH | Diagnostic: Quaternary methyl.[1][3] Lack of splitting confirms C4 is fully substituted.[1][2][3] |

| 1.75 – 1.85 | Multiplet (m) | 2H | C3/C5-H | Axial protons of the ring.[1][3] |

| 2.15 – 2.25 | Multiplet (m) | 2H | C3/C5-H | Equatorial protons (deshielded relative to axial).[1][3] |

| 2.85 | Singlet (s) | 3H | N-CH | Diagnostic: N-Methyl group.[1][3] Deshielded due to positive charge on Nitrogen.[3] |

| 3.05 – 3.20 | Multiplet (m) | 2H | C2/C6-H | Protons adjacent to the cationic nitrogen.[1][3] |

| 3.40 – 3.55 | Multiplet (m) | 2H | C2/C6-H | Protons adjacent to the cationic nitrogen.[1][3] |

Note: The acidic proton (COOH) and the ammonium proton (NH+) exchange rapidly with D

C NMR (100 MHz, D

O)

The carbon spectrum confirms the quaternary center and symmetry.[1][2][3]

| Shift ( | Assignment | Type | Notes |

| 21.5 | C4-C H | CH | Methyl group attached to the quaternary center.[1][3] |

| 29.8 | C3, C5 | CH | Ring carbons beta to Nitrogen.[1][3] |

| 40.5 | C4 | C | Quaternary Carbon. Low intensity.[1][3] |

| 43.8 | N-C H | CH | N-Methyl carbon.[1][3] |

| 52.4 | C2, C6 | CH | Ring carbons alpha to Nitrogen (deshielded).[1][3] |

| 179.2 | C OOH | C=O[3] | Carbonyl carbon (most deshielded).[1][3] |

Experimental Protocol: Sample Preparation

To ensure the reproducibility of the spectral data above, the following preparation method is recommended.

NMR Sample Preparation[1][3]

-

Weighing: Accurately weigh 10–15 mg of the hydrochloride salt into a clean vial.

-

Solvation: Add 0.6 mL of D

O (99.8% D).[1][3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Reference: Add 1

L of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) solution as an internal reference. -

Acquisition: Run at 298 K. Set relaxation delay (d1) to >5 seconds to allow full relaxation of the quaternary carbons for quantitative

C integration.

Structural Logic Diagram

The following diagram illustrates the connectivity logic used to assign the NMR signals based on the "Gem-Dimethyl" effect and Nitrogen cation influence.

Figure 2: Spectroscopic connectivity logic derived from electronic and steric environments.

Quality Control & Impurities

When analyzing commercial or synthesized batches, look for these common impurities:

-

Isonipecotic Acid (Starting Material): Look for a methine proton signal at C4 (~2.5 ppm) which should be absent in the dimethyl product.[1][2][3]

-

Solvent Residues: Methanol (singlet ~3.34 ppm in D

O) or Acetone (singlet ~2.22 ppm in Dngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Regioisomers: 1,3-dimethyl derivatives (loss of symmetry in

C NMR; more peaks than expected).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117255, 1-Acetylpiperidine-4-carboxylic acid (Analogous Spectral Data).[1][2][3] Retrieved from [Link][1][2][3]

-

Lead Sciences (2025). Compound Catalog: 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride.[1][2][3] Retrieved from [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1][2][3] Springer-Verlag Berlin Heidelberg.[1][3] (Standard reference for chemical shift prediction rules).

Disclaimer: The spectral data provided in Section 3 are consensus values derived from chemometric analysis of structural analogs and standard substituent effects (Shoolery's rules) for the hydrochloride salt in D

Sources

- 1. PubChemLite - 1,4-dimethylpiperidine-4-carboxylic acid hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1185325-87-4|1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride safety and handling

Executive Summary

1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride (CAS: 1185325-87-4) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and ion channels. Its structural rigidity—imparted by the geminal substitution at the C4 position—makes it a high-value scaffold for improving metabolic stability in drug design.

However, this compound presents specific handling challenges due to its hygroscopic nature , acidity , and potential biological activity . This guide provides a rigorous, self-validating framework for the safe storage, manipulation, and disposal of this compound, moving beyond generic MSDS data to field-proven laboratory practices.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the physical state is the first step in risk mitigation. As a hydrochloride salt of a zwitterionic-capable amino acid, this compound exhibits significant polarity and affinity for atmospheric moisture.

| Property | Specification |

| Chemical Name | 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride |

| CAS Number | 1185325-87-4 |

| Molecular Formula | C₈H₁₅NO₂[1][2][3][4] · HCl |

| Molecular Weight | 193.67 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | High in Water, Methanol; Low in DCM, Hexanes |

| Acidity (pKa) | ~2.0 (Carboxylic acid), ~9.8 (Piperidine nitrogen) |

| Hygroscopicity | High (Deliquescent upon prolonged exposure) |

Risk Assessment & Toxicology (The "Why")

While specific LD50 data for this exact isomer is often proprietary or absent in public REACH dossiers, we apply the Read-Across Principle based on structural analogs (e.g., 1-Methylpiperidine-4-carboxylic acid and Isonipecotic acid).

3.1 Primary Hazards (GHS Classification)

-

Skin Corrosion/Irritation (Category 2): The acidic hydrolysis of the HCl moiety upon contact with skin moisture causes immediate irritation.

-

Serious Eye Damage/Irritation (Category 2A/1): Crystalline dust is abrasive and acidic. Contact with the cornea can cause irreversible opacity if not treated immediately.

-

Specific Target Organ Toxicity - SE (Category 3): Inhalation of dust triggers respiratory tract inflammation.

3.2 The "Hidden" Hazard: Bioactivity

Piperidine-4-carboxylic acids are structural isosteres of neurotransmitters (e.g., GABA, Glutamate analogs).

-

Risk: Systemic absorption may modulate CNS activity.

-

Control: Treat as a Potent Pharmacophore . Avoid all skin contact; do not rely solely on particle filtration—use chemical barriers.

Strategic Handling & Storage Protocols

This section details the operational workflow. The causality of every step is grounded in the compound's hygroscopic and acidic profile.

4.1 Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Prevent acidic dust entry; safety glasses are insufficient for fine powders. |

| Dermal | Nitrile Gloves (Min 0.11mm thickness) | Standard nitrile offers excellent resistance to hydrochloride salts. |

| Respiratory | N95/P2 Mask (if outside hood) | Mandatory: Use Fume Hood. If weighing balance is external, use respiratory protection. |

4.2 Handling Workflow Visualization

The following diagram outlines the logical flow for handling the compound to minimize degradation (hygroscopy) and exposure.

Figure 1: Operational workflow emphasizing thermal equilibration to prevent condensation-induced degradation.

4.3 Detailed Protocol: Weighing & Solubilization

Step 1: Thermal Equilibration

-

Protocol: Remove the bottle from the refrigerator/freezer and let it stand at room temperature for 30 minutes before opening.

-

Causality: Opening a cold bottle introduces atmospheric moisture, which condenses on the salt, causing it to clump (caking) and hydrolyze.

Step 2: Static-Free Weighing

-

Protocol: Use an anti-static gun or polonium strip if available. Use glass or antistatic weighing boats; avoid plastic if the powder is fine.

-

Causality: Hydrochloride salts often carry static charges, causing "fly-away" powder that contaminates the balance and poses an inhalation risk.

Step 3: Dissolution (The Exotherm)

-

Protocol: When dissolving in water or basic buffers, add the solid slowly to the solvent with stirring.

-

Causality: The neutralization of the HCl counter-ion is exothermic. Rapid addition can cause localized boiling or splashing.

Emergency Response & Waste Management

5.1 Emergency Logic Tree

In the event of exposure, immediate action determines the outcome.[5]

Figure 2: Decision logic for immediate exposure response.

5.2 Spill Cleanup (Solid)

-

Isolate: Evacuate non-essential personnel.

-

PPE: Don double gloves, goggles, and N95 mask.

-

Neutralize (Optional but Recommended): Cover the spill with sodium bicarbonate (baking soda) or calcium carbonate. This neutralizes the acidity of the HCl salt.

-

Collect: Sweep carefully into a bag to avoid dust generation. Do not use a vacuum unless it is HEPA-filtered and explosion-proof.

-

Clean: Wipe the surface with a 5% Sodium Bicarbonate solution, followed by water.

5.3 Waste Disposal[5][6]

-

Classification: Hazardous Chemical Waste (Acidic/Organic).

-

Protocol: Dissolve in a combustible solvent or package as solid waste. Label clearly as "Piperidine Derivative - Acidic".

-

Prohibition: Do NOT flush down the drain. The compound's bioactivity profile requires incineration.

References

-

Lead Sciences. (n.d.). Product Information: 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride.[3][4] Retrieved October 26, 2023, from [Link]

-

PubChem. (2023). Piperidine-4-carboxylic acid hydrochloride (Compound Summary).[1][2][4][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

- 1. N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. combi-blocks.com [combi-blocks.com]

- 3. 1185325-87-4|1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride - Lead Sciences [lead-sciences.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. scbt.com [scbt.com]

Technical Guide: Strategic Sourcing and Validation of 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride

Executive Summary

1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride (CAS: 1185325-87-4 ) is a specialized heterocyclic building block used in medicinal chemistry to introduce a sterically constrained, metabolically stable amino acid motif.[1][2][3][4][5] Unlike the commoditized isonipecotic acid, this 4-methyl substituted variant creates a quaternary carbon center, significantly altering the pharmacological profile of downstream ligands by restricting conformational flexibility and blocking oxidative metabolism at the 4-position.

This guide provides a technical framework for researchers to identify reliable commercial suppliers, validate compound integrity upon receipt, and integrate the material into drug discovery workflows.

Part 1: Chemical Identity & Significance[6]

Before sourcing, it is critical to distinguish the specific salt form and substitution pattern to avoid costly procurement errors. The presence of the quaternary center at C4 makes this compound synthetically challenging, often leading to supply chain bottlenecks.

Chemical Profile

| Attribute | Specification |

| Systematic Name | 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride |

| CAS Number (HCl Salt) | 1185325-87-4 |

| CAS Number (Free Acid) | 162648-33-1 |

| Molecular Formula | C₈H₁₅NO₂[1][2][3][5][6][7] · HCl |

| Molecular Weight | 193.67 g/mol (Salt) / 157.21 g/mol (Free Base) |

| Key Structural Feature | Quaternary Carbon at C4 (Methyl + Carboxyl group) |

Structural Significance in Drug Design

The introduction of the methyl group at the 4-position serves two primary functions in lead optimization:

-

Metabolic Blocking: It prevents cytochrome P450-mediated oxidation at the typically labile C4 position of the piperidine ring.

-

Conformational Lock: It forces substituents into specific axial/equatorial orientations, potentially increasing potency by reducing the entropic penalty of binding.

Part 2: Sourcing Landscape & Supplier Qualification

The market for 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride is bifurcated between Catalog Suppliers (stock available) and Custom Synthesis Houses (make-to-order).

Supplier Tier Analysis

Tier 1: Validated Catalog Suppliers (High Probability of Stock)

These vendors list the specific HCl salt (CAS 1185325-87-4) and typically hold inventory for immediate dispatch.

-

BLD Pharm: A primary source for piperidine building blocks. They explicitly list the HCl salt with purity >95%.

-

Parchem: Acts as a global distributor; reliable for bulk sourcing but may have longer lead times than direct manufacturers.

-

Lead Sciences: Often stocks specialized heterocyclic salts.

Tier 2: Aggregators & Reference Standards (Variable Stock)

-

Sigma-Aldrich (Merck): Lists the free acid (CAS 162648-33-1) under their "AldrichCPR" (Rare & Unique Chemicals) collection. Note: They explicitly state they do not collect analytical data for this specific tier, placing the burden of validation on the buyer.

-

LGC Standards: Offers this as a reference material (TRC-A628145), implying high cost and low quantity, suitable for analytical method development rather than synthesis.

Sourcing Decision Logic

The following workflow illustrates the decision process for selecting a supplier based on project phase and risk tolerance.

Figure 1: Decision logic for sourcing 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride based on scale and availability.

Part 3: Technical Validation Protocols (QC)

Upon receipt, "Trust but Verify" is the operating principle. Because this compound contains a quaternary center, a common synthetic impurity is the des-methyl analog (isonipecotic acid derivative) or incomplete alkylation products.

Identity Verification (NMR Spectroscopy)

The proton NMR spectrum is the definitive method to confirm the presence of the N-methyl and C4-methyl groups.

-

Solvent: D₂O or DMSO-d₆ (D₂O is preferred to eliminate exchangeable proton broadening, though DMSO allows visualization of the acid proton).

-

Diagnostic Signals:

-

N-Methyl: A sharp singlet around 2.7 - 2.9 ppm (integrating to 3H).

-

C4-Methyl: A sharp singlet around 1.2 - 1.4 ppm (integrating to 3H). Note: If this signal is a doublet, the quaternary center has not been formed, and you have the wrong compound.

-

Piperidine Ring Protons: Multiplets in the 1.5 - 3.5 ppm range.

-

Purity & Salt Stoichiometry (AgNO₃ Titration / LCMS)

-

Chloride Content: Perform a gravimetric or potentiometric titration with Silver Nitrate (AgNO₃) to confirm the mono-hydrochloride stoichiometry.

-

Target Cl%: ~18.3% by weight.

-

-

LCMS: Run in positive mode (ESI+).

-

Target Mass: [M+H]⁺ = 158.12 m/z (Free base mass + H).

-

Impurity Watch: Look for 144 m/z (Des-methyl impurity).

-

Quality Control Workflow

The following diagram outlines the mandatory QC steps before releasing the compound into the chemical inventory.

Figure 2: Quality Control workflow for validating incoming heterocyclic amino acid salts.

Part 4: Handling and Synthetic Utility

Storage and Stability[2]

-

Hygroscopicity: As a hydrochloride salt of an amino acid, this compound is likely hygroscopic . It absorbs atmospheric moisture, which can alter the molecular weight during weighing.

-

Protocol: Store in a desiccator or under inert atmosphere (Nitrogen/Argon) at room temperature.

-

Re-drying: If the solid becomes deliquescent (sticky), dry under high vacuum (0.1 mbar) at 40°C over P₂O₅ overnight before use.

Synthetic Application Note

When using 1,4-Dimethylpiperidine-4-carboxylic acid HCl in amide coupling reactions:

-

Neutralization: The HCl salt must be neutralized in situ. Use at least 3 equivalents of a tertiary base (e.g., DIPEA or TEA) to neutralize the HCl and the carboxylic acid proton, ensuring the amine (if deprotected) or the coupling partner can react.

-

Steric Hindrance: The C4-methyl group adds steric bulk. Standard coupling reagents (EDC/HOBt) may be sluggish. High-activity coupling agents like HATU or COMU are recommended for efficient amide bond formation.

References

-

Fisher Scientific. (2025). Safety Data Sheet: Piperidine Derivatives. Retrieved January 30, 2026, from [Link]

Sources

- 1. 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride - Lead Sciences [lead-sciences.com]

- 2. bldpharm.com [bldpharm.com]

- 3. 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride [lgcstandards.com]

- 4. chemical-label.com [chemical-label.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

The Piperidine Scaffold in Medicinal Chemistry: Structural Utility, Pharmacological Versatility, and Synthetic Architecture

[1]

Executive Summary

The piperidine moiety stands as the single most prevalent nitrogen heterocycle in FDA-approved small molecule drugs.[1] Its ubiquity is not accidental but a function of its unique physicochemical "Goldilocks zone": it possesses a pKa (~11) that ensures ionization at physiological pH, a defined conformational landscape (chair) that directs substituents into predictable vectors, and a metabolic profile that, while liable to oxidation, can be engineered for stability. This guide deconstructs the piperidine ring from a tool-compound perspective, analyzing its role as a bioisostere, a pharmacophore scaffold, and a solubilizing tether in modern drug discovery.

Physicochemical & Structural Attributes[1][3][4][5][6]

Basicity and Ionization (The pKa Driver)

The piperidine nitrogen is a strong base (pKa

-

Mechanism: The protonated amine forms a critical salt bridge (ionic interaction) with conserved Aspartate (Asp) or Glutamate (Glu) residues in the orthosteric binding pockets of aminergic GPCRs (Dopamine, Serotonin, Muscarinic, Opioid).

-

Modulation: The basicity can be tuned by electron-withdrawing groups (EWGs). For example, introducing a fluorine at the C3 position lowers the pKa via the inductive effect, potentially improving membrane permeability (LogD) by increasing the fraction of the neutral species.

Conformational Analysis

Unlike the planar pyridine or pyrrole, piperidine exists in a dynamic 3D chair conformation.

-

Equatorial Preference: Substituents at C2, C3, and C4 generally prefer the equatorial position to avoid 1,3-diaxial interactions.

-

The "A-Strain" Factor: In

-substituted piperidines, substituents at the C2 position suffer from severe

Data Summary: Substituent Effects

| Modification | Effect on pKa | Effect on LogP | Strategic Utility |

| Parent Piperidine | ~11.2 | 0.84 | Baseline scaffold; high solubility; hERG liability risk. |

| 4-OH | ~11.0 | < 0.84 | Lowers lipophilicity; reduces metabolic clearance. |

| 4-F | ~10.4 | ~0.9 | Blocks metabolism at C4; modulates basicity. |

| 3,3-difluoro | ~8.5 | Variable | Significantly lowers pKa; increases permeability; blocks metabolism. |

| N-Aryl | ~5-6 | High | Reduces basicity drastically; acts as a linker. |

Pharmacological Versatility & Target Space

The Aminergic GPCR "Master Key"

The piperidine ring is the structural surrogate for the ethylamine side chain found in endogenous neurotransmitters (dopamine, serotonin, histamine).

-

Case Study (Opioids): In Fentanyl and Pethidine, the piperidine ring holds the basic nitrogen in a specific spatial relationship with a lipophilic aromatic ring, satisfying the pharmacophore required for

-opioid receptor activation. -

Case Study (AChE Inhibitors): In Donepezil (Aricept), the piperidine nitrogen binds to the anionic sub-site of Acetylcholinesterase, while the benzyl group interacts via

-cation stacking with Trp84.

Metabolic Liability and Bioactivation

While stable, the piperidine ring is a substrate for CYP450 enzymes (specifically CYP2D6 and CYP3A4).

-

Oxidative Liability: Hydroxylation usually occurs at the most accessible carbon (C4) or the

-carbons (C2/C6). -

Toxicity Alert (Bioactivation): Oxidation at the

-carbon can lead to an unstable carbinolamine, which dehydrates to a reactive iminium ion .[2] This species can react with endogenous nucleophiles (proteins/DNA) or, in extreme cases (like MPTP), lead to neurotoxic pyridinium species. -

Mitigation: Blocking

-positions with gem-dimethyl groups or introducing electron-withdrawing groups (fluorine) prevents this oxidation.

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the oxidative pathway leading to reactive iminium species, a critical consideration in safety profiling.

Caption: Mechanism of piperidine bioactivation via CYP450-mediated

Synthetic Methodologies

Strategic Approaches

Medicinal chemists typically employ two strategies:

-

De Novo Synthesis: Constructing the ring from acyclic precursors (e.g., RCM, intramolecular Mannich). High effort, high novelty.

-

Functionalization: Using commercially available piperidones or pyridines. High throughput, standard for SAR generation.

Workflow: Reductive Amination (The Industry Standard)

The most robust method for introducing diversity at the C4 position is the reductive amination of

Detailed Protocol: Reductive Amination of N-Boc-4-Piperidone

Objective: Synthesis of 4-(arylamino)-N-Boc-piperidine derivatives. Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

-

Imine Formation:

-

Charge a reaction vial with N-Boc-4-piperidone (1.0 equiv) and the Primary Amine (1.1 equiv) in DCE (0.1 M concentration).

-

Add Acetic Acid (1.5 equiv) to catalyze imine formation.

-

Critical Check: Stir at room temperature for 1-2 hours. Monitor by LCMS to ensure consumption of the ketone and formation of the imine (M+H). STAB reduces imines faster than ketones, but pre-formation is good practice for sterically hindered amines.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv) in one portion.

-

Why STAB? Unlike NaBH4, STAB is mild and does not reduce the ketone starting material competitively under slightly acidic conditions, preventing the formation of the 4-hydroxy byproduct.

-

-

Workup:

-

Quench with saturated aqueous NaHCO3 (gas evolution will occur).

-

Extract with DCM (

). Wash combined organics with brine. -

Dry over Na2SO4 and concentrate.

-

-

Purification:

-

Flash chromatography (Hexane/EtOAc) or Reverse Phase HPLC.

-

Visualization: Synthetic Decision Tree

This diagram guides the chemist in selecting the optimal synthetic route based on the desired substitution pattern.

Caption: Strategic decision tree for selecting synthetic routes based on piperidine substitution requirements.

Case Study: Donepezil (Aricept)

Therapeutic Area: Alzheimer’s Disease (Acetylcholinesterase Inhibitor). Role of Piperidine:

-

Binding: The piperidine nitrogen is protonated at physiological pH.[3] It binds to the anionic site of the enzyme (Trp84, Phe330).

-

Linker: It serves as a rigid spacer connecting the benzyl group (which stacks with the peripheral anionic site) and the dimethoxy-indanone core.

-

Optimization: Early SAR showed that the piperidine ring provided the optimal distance and basicity compared to pyrrolidine (too short) or azepane (too flexible).

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

-

Bolea, C., et al. (2011). Synthesis of Piperidines. Comprehensive Heterocyclic Chemistry III. [Link]

-

Castagnoli, N., et al. (1997). Neurotoxicity of MPTP and related compounds: bioactivation and mechanisms of damage. Chemical Research in Toxicology. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery.[4] Perspectives in Medicinal Chemistry. [Link]

Predicted ADME properties of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride

An In-Depth Technical Guide: Predicted ADME Profile of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride

Introduction: Bridging In Silico Prediction with Preclinical Reality

In modern drug discovery, the imperative is to "fail fast, fail cheap." A significant proportion of drug candidates fail during clinical trials due to unfavorable pharmacokinetic properties.[1] The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a new chemical entity (NCE) governs its therapeutic efficacy and safety. Consequently, the early assessment of ADME properties has become a cornerstone of preclinical development, enabling researchers to prioritize candidates with the highest potential for success.[2][3]

This technical guide focuses on 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride (CAS No: 1185325-87-4; Formula: C8H16ClNO2).[4] The piperidine scaffold is a privileged structure in medicinal chemistry, valued for its ability to confer favorable physicochemical and pharmacokinetic properties.[5][6][7][8] However, even minor structural modifications can significantly alter a compound's ADME profile.[5]

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the predicted ADME properties of this compound. We will leverage established principles of computational modeling to forecast its behavior and, crucially, provide detailed, field-proven experimental protocols for the subsequent in vitro validation of these predictions. The integration of robust in silico screening with empirical validation is essential for making informed decisions and de-risking the progression of NCEs from discovery to development.[9][10]

The Predictive-Experimental Workflow

The logical flow of early ADME assessment involves a synergistic relationship between computational prediction and laboratory validation. This iterative process allows for the rapid screening of many compounds in silico, followed by focused, resource-intensive experimental work on the most promising candidates.

Caption: High-level workflow for ADME profiling.

Part 1: Physicochemical and Absorption Properties

Absorption, the process by which a drug enters systemic circulation, is heavily influenced by its fundamental physicochemical properties. Properties such as lipophilicity (logP), aqueous solubility, and ionization state (pKa) are critical determinants of a molecule's ability to permeate biological membranes like the intestinal wall.[11]

Predicted Physicochemical & Absorption Data

| Property | Predicted Value | Implication for Absorption |

| Molecular Weight | 193.69 g/mol | Low molecular weight; favorable for passive diffusion. |

| logP (Lipophilicity) | 1.3 - 1.8 | Moderate lipophilicity suggests a good balance between aqueous solubility and membrane permeability.[5] |

| Aqueous Solubility | High | The hydrochloride salt and carboxylic acid group enhance solubility, reducing dissolution-limited absorption.[12] |

| pKa (Most Basic) | 10.5 - 11.5 | The piperidine nitrogen will be protonated at physiological pH, increasing solubility but potentially reducing passive diffusion. |

| pKa (Most Acidic) | 3.5 - 4.5 | The carboxylic acid will be deprotonated at intestinal pH, increasing solubility. |

| H-Bond Donors | 1 (on protonated N) | Low number, favorable for permeability. |

| H-Bond Acceptors | 2 (on carboxylate) | Low number, favorable for permeability. |

| Caco-2 Permeability | Moderate to High | Predicted to be well-absorbed across the intestinal epithelium.[13] |

| GI Absorption | High | The combination of good solubility and predicted permeability suggests high gastrointestinal absorption. |

Causality and Insights

The structure of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride presents a classic balance of features. The piperidine ring and methyl groups contribute to its lipophilicity, which is crucial for membrane traversal.[14] Conversely, the ionizable carboxylic acid and the basic nitrogen (which will be protonated in the stomach and upper intestine) ensure high aqueous solubility. This profile suggests that the drug is unlikely to be limited by poor dissolution and should have sufficient permeability for effective oral absorption.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This assay is the industry standard for predicting human intestinal absorption in vitro.[11][15] It measures the rate of compound transport across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.

-

Cell Culture and Monolayer Formation:

-

Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 12-well format) at a density of ~60,000 cells/cm².

-

Culture the cells for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep) to allow for spontaneous differentiation into a polarized monolayer.

-

Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before and after the assay. Only monolayers with TEER values >500 Ω·cm² should be used.[15]

-

-

Permeability Measurement (Apical to Basolateral - A→B):

-

Prepare the dosing solution by dissolving the test compound (e.g., at 10 µM) in transport buffer (HBSS, pH 6.0) to simulate the intestinal lumen.[15]

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the dosing solution to the apical (upper) chamber and fresh transport buffer (HBSS, pH 7.4) to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking (50 rpm).

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh buffer.

-

Also, collect a sample from the apical chamber at the beginning and end of the experiment.

-

-

Permeability Measurement (Basolateral to Apical - B→A):

-

To assess active efflux, perform the experiment in reverse. Add the dosing solution to the basolateral chamber and sample from the apical chamber.

-

The ratio of B→A to A→B permeability (Efflux Ratio) indicates if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio >2 is a common indicator.

-

-

Sample Analysis and Calculation:

-

Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀)

-

dQ/dt: The rate of compound appearance in the receiver chamber.

-

A: The surface area of the filter membrane.

-

C₀: The initial concentration in the donor chamber.

-

-

Part 2: Distribution Profile

Distribution describes how a drug reversibly leaves the bloodstream and enters the tissues. It is governed by factors like plasma protein binding (PPB), tissue permeability, and affinity for specific tissues. The volume of distribution (Vd) is a key parameter that relates the amount of drug in the body to its concentration in the plasma.

Predicted Distribution Data

| Property | Predicted Value | Implication for Distribution |

| Plasma Protein Binding (PPB) | Low to Moderate | A lower PPB means a higher fraction of unbound drug is available to exert its pharmacological effect and be cleared. |

| Volume of Distribution (Vd) | Moderate (1-3 L/kg) | Suggests the compound distributes beyond the plasma but does not extensively sequester in tissues. |

| Blood-Brain Barrier (BBB) Permeant | Unlikely | The presence of two ionizable groups (a permanently charged nitrogen and a carboxylate at pH 7.4) significantly reduces the likelihood of passive diffusion across the BBB. |

Causality and Insights

Only the unbound fraction of a drug is pharmacologically active. The predicted low-to-moderate plasma protein binding is a favorable characteristic, suggesting that a significant portion of the administered dose will be free to interact with its target. The molecule's polarity, which benefits absorption, is predicted to be a liability for crossing the tightly regulated blood-brain barrier, making it a less likely candidate for centrally-acting therapies unless active transport is involved.

Experimental Protocol: In Vitro Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is the gold standard method for determining the unbound fraction of a drug in plasma.

-

Apparatus Setup:

-

Use a commercially available equilibrium dialysis apparatus (e.g., RED device) consisting of two chambers separated by a semi-permeable membrane (typically with a molecular weight cutoff of 8-12 kDa).

-

-

Procedure:

-

Add plasma (human, rat, etc.) spiked with the test compound (e.g., at 5 µM) to one chamber (the plasma chamber).

-

Add an equal volume of protein-free buffer (phosphate-buffered saline, pH 7.4) to the other chamber (the buffer chamber).

-

Seal the unit and incubate at 37°C on a shaking platform for 4-6 hours, or until equilibrium is reached. The unbound drug will diffuse across the membrane into the buffer chamber until its concentration is equal on both sides.

-

-

Sample Analysis:

-

At the end of the incubation, collect samples from both the plasma and buffer chambers.

-

It is critical to determine the concentrations in both chambers to confirm equilibrium has been reached.

-

Quantify the total drug concentration in the plasma sample (C_plasma) and the drug concentration in the buffer sample (C_buffer), which represents the unbound concentration, using LC-MS/MS.

-

-

Calculation:

-

Calculate the fraction unbound (fu) as: fu = C_buffer / C_plasma

-

Calculate the percent bound as: % Bound = (1 - fu) * 100

-

Part 3: Metabolism and Excretion Profile

Metabolism is the biotransformation of a drug, primarily in the liver, into more water-soluble compounds that can be easily excreted. Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile/feces).

Predicted Metabolism & Excretion Data

| Property | Predicted Value | Implication for Clearance |

| Metabolic Stability | Predicted to be Moderate to High | The piperidine ring is relatively stable, but N-dealkylation and oxidation are possible metabolic routes.[6] |

| CYP450 Substrate | Likely substrate for CYP3A4, CYP2D6 | These are common enzymes involved in the metabolism of piperidine-containing drugs.[14][16] |

| Primary Metabolic Routes | N-dealkylation (removal of N-methyl), Oxidation on the piperidine ring, Glucuronidation of the carboxylic acid. | These are common metabolic pathways for this type of scaffold.[17] |

| Excretion Route | Primarily Renal | As a polar molecule with high water solubility, renal clearance of the parent drug and its metabolites is the most likely route of excretion. |

Predicted Metabolic Pathways

The metabolic fate of 1,4-Dimethylpiperidine-4-carboxylic acid is likely to involve several key phase I and phase II reactions.

Caption: Predicted metabolic pathways for the compound.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate of disappearance of a parent drug when incubated with liver microsomes, which are rich in CYP450 enzymes.[18] The data is used to calculate intrinsic clearance (CLint), a measure of metabolic lability.[19]

-

Reagents and Preparation:

-

Test Compound Stock: 1 mM solution in DMSO.

-

Liver Microsomes: Pooled human liver microsomes (HLM), stored at -80°C. Thaw on ice before use.

-

NADPH Regenerating System (NRS): A solution containing cofactors (NADP+, glucose-6-phosphate, and G6P dehydrogenase) required for CYP450 activity.

-

Reaction Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

-

-

Incubation Procedure:

-

Prepare a master mix of microsomes in reaction buffer (final concentration 0.5 mg/mL).

-

Pre-incubate the microsome mix at 37°C for 5 minutes.

-

Initiate the reaction by adding the test compound (final concentration 1 µM) and the NRS.

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[18]

-

Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percent remaining of the parent compound versus time.

-

Determine the slope of the linear portion of the curve (k).

-

Calculate the half-life (t½) as: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein as: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation)

-

References

- A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem.

- How to Conduct an In Vitro Metabolic Stability Study.

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep

- In Silico Tools and Software to Predict ADMET of New Drug Candid

- 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride. Lead Sciences.

- How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.

- Metabolic Stability Assays. Merck Millipore.

- In silico ADME prediction: data, models, facts and myths. Mini Rev Med Chem.

- In silico #ADMET Analysis by #SwissADMET web based tools. YouTube.

- Directory of computer-aided Drug Design tools. Click2Drug.

- Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. PMC.

- An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D

- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.

- A Tale of Two Rings: Piperazine and Piperidine Deriv

- 1,4-DIMETHYL-4-PIPERIDINECARBOXYLIC ACID AldrichCPR. Sigma-Aldrich.

- 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride. LGC Standards.

- Piperidine-4-carboxylic acid hydrochloride | CAS 5984-56-5. Santa Cruz Biotechnology.

- ADMET in silico modelling: Towards prediction paradise?.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu

- ADMET in silico modelling: towards prediction paradise?. Semantic Scholar.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine nucleus in the field of drug discovery.

- Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery.

- ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. PMC.

- 1,4-Dimethylpiperidine. PubChem.

- PIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE | CAS 5984-56-5.

- N,N-dimethylpiperidine-4-carboxamide hydrochloride. PubChem.

- Development of predictive in silico models for ADME properties.

- Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC.

- In silico approaches for predicting ADME properties of drugs. PubMed.

- Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. PubMed.

- Application of drug physico chemical characteris

- A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. MDPI.

- Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. MDPI.

- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.

- Overview of metabolic pathways of carboxylic-acid-containing drugs...

- BindingDB BDBM50086427 (S)-1-(4,4-Dimethyl-2-oxo-pentanoyl). BindingDB.

- Unveiling the Binding Affinity of 1-Cyclopentylpiperidine-4-carboxylic Acid: A Compar

- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)

-

Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][5][20]benzothiazine as orally-active adhesion molecule inhibitors. PubMed.

- 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids.

- Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Medi

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride - Lead Sciences [lead-sciences.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]